2-(Trifluoromethoxy)propionic acid

Descripción general

Descripción

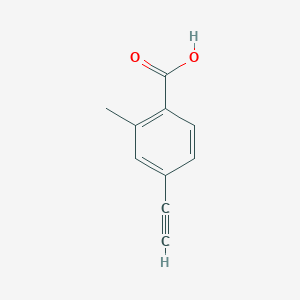

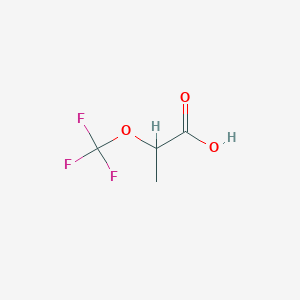

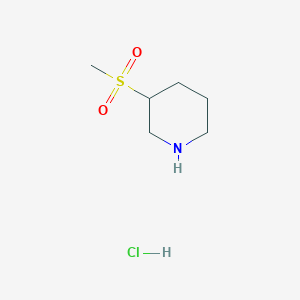

2-(Trifluoromethoxy)propionic acid is a chemical compound with the CAS Number: 1378795-51-7. It has a molecular weight of 158.08 and its IUPAC name is 2-(trifluoromethoxy)propanoic acid .

Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)propionic acid is1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) . This indicates that the molecule consists of 4 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)propionic acid is a colorless, transparent crystal or granular crystalline powder . It has a molecular weight of 158.08 .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation: 2-(Trifluoromethoxy)propionic acid derivatives have been used in the novel asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method, utilizing trifluoromethyl aryl sulfonate, is scalable, operationally simple, and effective for late-stage trifluoromethoxylation of complex small molecules, demonstrating broad scope and good functional group compatibility (Guo et al., 2017).

Organic Chemistry and Medicinal Applications

- Trifluoromethoxy Group in Pharmaceuticals: The trifluoromethoxy group, such as in 2-(Trifluoromethoxy)propionic acid, is increasingly significant in pharmaceuticals. This group's strongly electron-withdrawing nature and high lipophilicity make it valuable in developing drugs for various therapeutic areas, including analgesics, anesthetics, cardiovascular, and psychopharmacologic drugs (Jeschke et al., 2007).

Extraction and Purification Processes

- Reactive Extraction of Propionic Acid: Research has explored the extraction of propionic acid (a closely related compound to 2-(Trifluoromethoxy)propionic acid) using various extractants and diluents. This process is significant in the chemical and pharmaceutical industries for recovering carboxylic acids from waste streams and fermentation broth, optimizing the use of binary extractants and diluents (Keshav et al., 2009).

Analytical Chemistry

- Hydrophilic Interaction Chromatography-Electrospray Tandem Mass Spectrometry (HILIC-ESI/MS/MS): In the field of analytical chemistry, propionic acid (related to 2-(Trifluoromethoxy)propionic acid) has been used to mitigate sensitivity loss caused by trifluoroacetic acid in HILIC-ESI/MS/MS bioanalysis of basic compounds. The addition of propionic acid to mobile phases improves signal strength while maintaining chromatography integrity (Shou & Naidong, 2005).

Mecanismo De Acción

Biochemical Pathways

Propionic acid, a related compound, is known to participate in various biochemical pathways, including the succinate pathway

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-(Trifluoromethoxy)propionic acid interacts with its targets and exerts its effects . .

Propiedades

IUPAC Name |

2-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDBPQYWQLGLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Furan-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3100819.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)

![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)

![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)

![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)